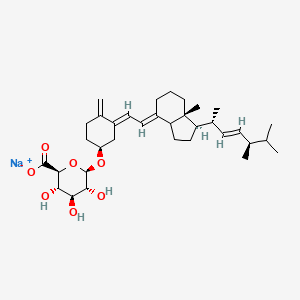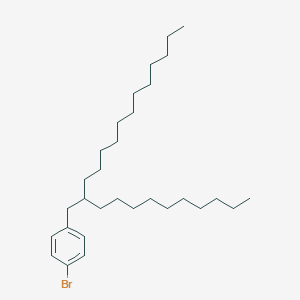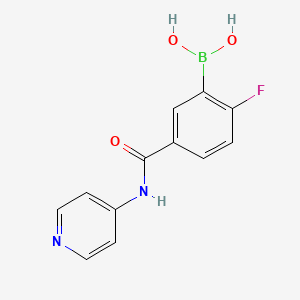
2-Fluoro-5-(methylsulphonyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(methylsulphonyl)benzyl bromide is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylsulphonyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-(methylsulphonyl)toluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the benzylic bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(methylsulphonyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation: The methylsulphonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for such transformations are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, thiocyanates, or ethers.
Oxidation: The major product is the corresponding sulfone.
Reduction: Potential products include the reduced forms of the methylsulphonyl group, such as methylthio derivatives.
Applications De Recherche Scientifique
2-Fluoro-5-(methylsulphonyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows it to participate in various substitution reactions, where the nucleophile replaces the bromine atom. The presence of the fluorine and methylsulphonyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(methylthio)benzyl bromide
- 2-Fluoro-5-(methoxy)benzyl bromide
Uniqueness
2-Fluoro-5-(methylsulphonyl)benzyl bromide is unique due to the presence of both a fluorine atom and a methylsulphonyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and the types of reactions it can undergo. The methylsulphonyl group is electron-withdrawing, which can enhance the electrophilicity of the benzylic bromide, making it more reactive towards nucleophiles. Additionally, the fluorine atom can affect the compound’s stability and reactivity through its strong electronegativity and ability to participate in hydrogen bonding.
Propriétés
Formule moléculaire |
C8H8BrFO2S |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-fluoro-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
Clé InChI |
HIXNPGRPQATGET-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


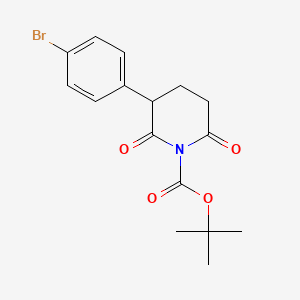

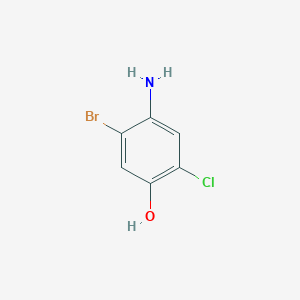
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
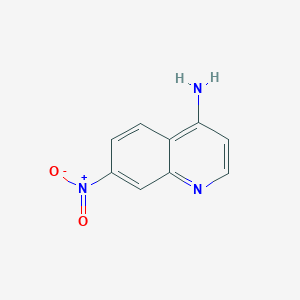
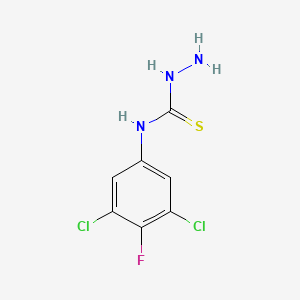
![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
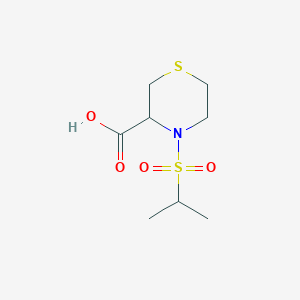
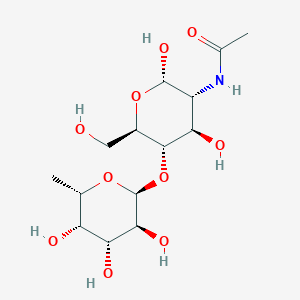
![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
